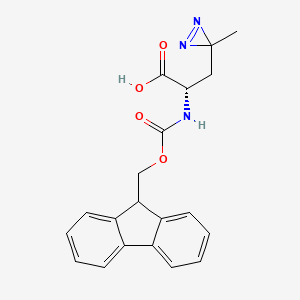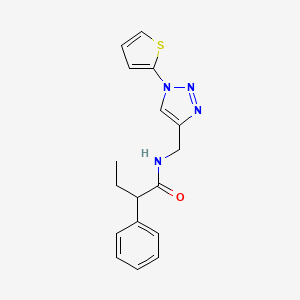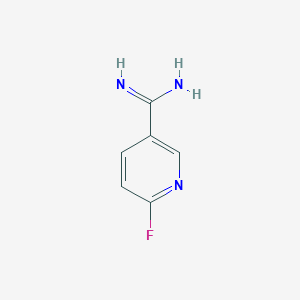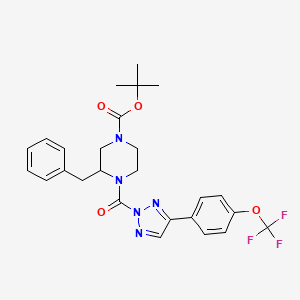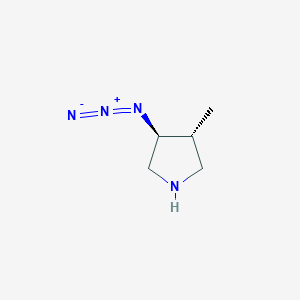![molecular formula C28H33N3O3S B2471425 3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1032106-83-4](/img/structure/B2471425.png)
3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a useful research compound. Its molecular formula is C28H33N3O3S and its molecular weight is 491.65. The purity is usually 95%.
BenchChem offers high-quality 3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis Techniques: The compound is synthesized using specific techniques, like reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one with halides, to produce sulfanyl-substituted derivatives that have shown potential in anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
- Antiviral Properties: This compound class has been found to exhibit significant antiviral activities against various viruses, including influenza A, severe acute respiratory syndrome coronavirus, and others (Selvam et al., 2007).
Anticancer and Antitumor Activities
- Anticancer Potential: Derivatives of this compound have been investigated for their potential cytotoxicity against certain cancer cell lines, with some derivatives showing significant anticancer activity (Nowak et al., 2015).
- Antiproliferative Agents: Studies indicate that derivatives of this compound have shown promise as antiproliferative agents and kinase inhibitors, particularly against cancer cell lines (Mohareb et al., 2017).
Analgesic and Anti-inflammatory Activities
- Pain Relief and Anti-Inflammation: Certain derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant potential in these areas (Sheorey et al., 2013).
Gastric Safety and Anti-Inflammatory Properties
- Gastric Safety: Some derivatives have been found to exhibit anti-inflammatory properties with a lower risk of causing gastric issues, making them potentially safer alternatives to traditional anti-inflammatory drugs (Manivannan & Chaturvedi, 2011).
Antiviral and Antineoplastic Activities
- Diverse Antiviral Activity: The compound has shown significant antiviral activity against various DNA and RNA viruses, offering a potential avenue for antiviral drug development (Gütschow et al., 1995).
- Antineoplastic Properties: Derivatives have been investigated for their antineoplastic properties, showing potential in treating cancers like Ehrlich ascites carcinoma (Markosyan et al., 2019).
Eigenschaften
IUPAC Name |
3-(cyclohexylmethyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O3S/c1-17-10-11-18(2)20(12-17)16-35-28-29-22-15-25(34-4)24(33-3)14-21(22)26-30-27(32)23(31(26)28)13-19-8-6-5-7-9-19/h10-12,14-15,19,23H,5-9,13,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTKJFVRLSUTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5CCCCC5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

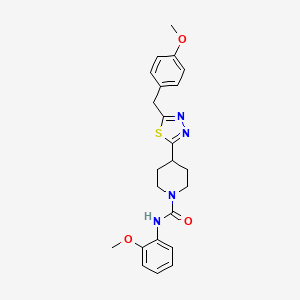
![4-oxo-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]chromene-3-carboxamide](/img/no-structure.png)
![(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2471344.png)
![4-Nitrobenzo[de]isochromene-1,3-dione](/img/structure/B2471345.png)


![N-(2-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2471352.png)
